Imidacloprid-d4

Description

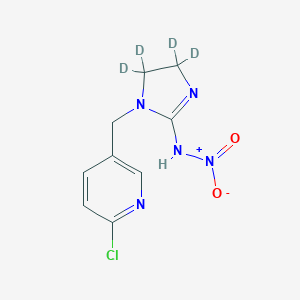

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[1-[(6-chloropyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazol-2-yl]nitramide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN5O2/c10-8-2-1-7(5-12-8)6-14-4-3-11-9(14)13-15(16)17/h1-2,5H,3-4,6H2,(H,11,13)/i3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWTYJOPNNQFBPC-KHORGVISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)N[N+](=O)[O-])CC2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(=N1)N[N+](=O)[O-])CC2=CN=C(C=C2)Cl)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583589 | |

| Record name | N-{1-[(6-Chloropyridin-3-yl)methyl](~2~H_4_)-4,5-dihydro-1H-imidazol-2-yl}nitramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015855-75-0 | |

| Record name | N-{1-[(6-Chloropyridin-3-yl)methyl](~2~H_4_)-4,5-dihydro-1H-imidazol-2-yl}nitramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1015855-75-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling the Physicochemical and Analytical Profile of Imidacloprid-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the deuterated internal standard, Imidacloprid-d4, covering its fundamental physicochemical properties and detailed analytical methodologies. This document is designed to serve as a comprehensive resource for professionals engaged in research, drug development, and environmental analysis involving the neonicotinoid insecticide, Imidacloprid.

Core Physicochemical Data of this compound

This compound is a labeled form of Imidacloprid, where four hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry, as it is chemically identical to the parent compound but distinguishable by its mass.

Molecular Weight and Formula

The molecular formula and weight of this compound are crucial for accurate quantification and characterization. The incorporation of four deuterium atoms results in a higher molecular weight compared to the unlabeled Imidacloprid.

| Property | Value |

| Molecular Formula | C₉H₆D₄ClN₅O₂ |

| Monoisotopic Mass | 259.0774093 Da |

| Average Molecular Weight | Approximately 259.69 g/mol [1][2][3][4][5] |

To precisely calculate the average molecular weight, the atomic weights of the constituent elements are utilized:

| Element | Symbol | Atomic Weight ( g/mol ) | Count | Total Weight ( g/mol ) |

| Carbon | C | 12.011 | 9 | 108.099 |

| Hydrogen | H | 1.008 | 6 | 6.048 |

| Deuterium | D | 2.014[6][7][8][9] | 4 | 8.056 |

| Chlorine | Cl | 35.453 | 1 | 35.453 |

| Nitrogen | N | 14.007 | 5 | 70.035 |

| Oxygen | O | 15.999 | 2 | 31.998 |

| Total | 259.689 |

Mechanism of Action: A Signaling Pathway Perspective

Imidacloprid, and by extension its deuterated analogue, functions as a systemic insecticide by targeting the central nervous system of insects.[10] It acts as an agonist at the nicotinic acetylcholine receptors (nAChRs).[6] This binding action blocks the nicotinergic neuronal pathway, preventing acetylcholine from transmitting nerve impulses, which leads to paralysis and eventual death of the insect.[10] The selectivity of Imidacloprid for insect nAChRs over mammalian receptors is a key aspect of its toxicological profile.[10]

Experimental Protocols for the Analysis of this compound

The quantification of Imidacloprid in various matrices often employs this compound as an internal standard to ensure accuracy and precision. Below are detailed methodologies for its analysis in environmental samples.

Sample Preparation: Extraction from Soil and Water

Soil Sample Extraction:

-

Sample Collection and Preparation: Collect soil samples and air-dry them. Sieve the soil to remove large debris.

-

Solvent Extraction:

-

Filtration and Concentration:

Water Sample Extraction:

-

Filtration: Filter water samples through a 0.2 µm syringe filter to remove particulate matter.[11]

-

Solid-Phase Extraction (SPE) (for trace-level analysis):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Pass the water sample through the cartridge.

-

Elute the analyte with a suitable solvent, such as methanol or a mixture of methylene chloride and methanol.

-

Chromatographic Analysis: LC-MS/MS Method

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

-

Electrospray ionization (ESI) is a common ionization source.

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 4.6 µm) is typically used.[11]

-

Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water, often with an additive like 0.1% acetic acid or formic acid.[11] A common mobile phase composition is acetonitrile:water (50:50, v/v).[11]

-

Flow Rate: A typical flow rate is 0.3 mL/min.[11]

-

Injection Volume: 5-20 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally used for Imidacloprid and its deuterated standard.

-

Monitoring Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, providing high selectivity and sensitivity.

-

Imidacloprid Transition: The precursor ion [M+H]⁺ is selected, and a specific product ion is monitored. For example, m/z 256 → 209.

-

This compound Transition: The precursor ion [M+H]⁺ (m/z 260) is selected, and a corresponding product ion is monitored.

-

Analytical Workflow Diagram

The following diagram illustrates a typical workflow for the quantitative analysis of Imidacloprid in environmental samples using this compound as an internal standard.

References

- 1. Imidacloprid General Fact Sheet [npic.orst.edu]

- 2. researchgate.net [researchgate.net]

- 3. pubs.usgs.gov [pubs.usgs.gov]

- 4. moraybeedinosaurs.co.uk [moraybeedinosaurs.co.uk]

- 5. ba333.free.fr [ba333.free.fr]

- 6. Imidacloprid Technical Fact Sheet [npic.orst.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Acute effects of the imidacloprid metabolite desnitro-imidacloprid on human nACh receptors relevant for neuronal signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Imidacloprid - Wikipedia [en.wikipedia.org]

- 11. web.tuat.ac.jp [web.tuat.ac.jp]

- 12. Determination of the insecticide imidacloprid in water and soil using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Imidacloprid-d4: A Technical Guide to its Chemical Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidacloprid-d4 is the deuterated form of Imidacloprid, a widely used systemic neonicotinoid insecticide.[1][2] The incorporation of deuterium atoms makes it a valuable internal standard for the quantification of Imidacloprid in various matrices using mass spectrometry-based analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4] Its chemical and physical properties are fundamentally the same as those of Imidacloprid, with the key difference being the increased molecular weight due to the deuterium labeling. This guide provides an in-depth overview of the chemical structure, properties, and a detailed analytical protocol for this compound.

Chemical Structure and Properties

This compound is structurally identical to Imidacloprid, with the exception of four deuterium atoms replacing four hydrogen atoms on the imidazolidine ring.

Chemical Structure Diagram:

Caption: Chemical structure of this compound.

Chemical and Physical Properties of this compound:

| Property | Value | Reference(s) |

| IUPAC Name | 1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydro-N-nitro-1H-imidazol-2-amine-d4 | [5] |

| CAS Number | 1015855-75-0 | [5][6] |

| Molecular Formula | C₉H₆D₄ClN₅O₂ | [5] |

| Molecular Weight | 259.7 g/mol | [5] |

| Physical Form | Solid | [5] |

| Solubility | Slightly soluble in DMSO and Methanol | [5] |

| SMILES | [2H]C1([2H])N(CC2=CN=C(C=C2)Cl)C(=N--INVALID-LINK--[O-])NC1([2H])[2H] | [7] |

Mechanism of Action: Signaling Pathway

Imidacloprid, and by extension this compound, functions as an agonist of the insect nicotinic acetylcholine receptors (nAChRs).[8][9] It mimics the action of the neurotransmitter acetylcholine (ACh) but binds with a much higher affinity to the insect nAChRs compared to mammalian receptors. This selective binding leads to the persistent activation and subsequent blockage of the neuronal pathway, resulting in the paralysis and death of the insect.[8][10]

Caption: Imidacloprid's agonistic action on insect nAChRs.

Experimental Protocols: Analysis of this compound by QuEChERS and LC-MS/MS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in various food and environmental matrices.[5][6][11] This protocol outlines a general procedure for the extraction and cleanup of a sample for the analysis of Imidacloprid, using this compound as an internal standard.

1. Sample Extraction:

-

Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.

-

Add a known amount of this compound internal standard solution.

-

Add 10 mL of water (for dry samples) and vortex to mix.

-

Add 10 mL of acetonitrile.

-

Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

-

Shake vigorously for 1 minute.

-

Centrifuge at ≥3000 x g for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 1-6 mL aliquot of the upper acetonitrile layer to a 2 mL or 15 mL d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent and magnesium sulfate. C18 sorbent may also be included for samples with high fat content.

-

Vortex for 30 seconds.

-

Centrifuge at a high speed for 2-5 minutes.

3. LC-MS/MS Analysis:

-

Transfer the cleaned extract into an autosampler vial.

-

Inject an aliquot into the LC-MS/MS system.

-

Liquid Chromatography (LC) Conditions:

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase: A gradient of water with a small amount of formic acid or ammonium formate and acetonitrile or methanol.

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

-

Tandem Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Monitoring: Multiple Reaction Monitoring (MRM) mode is used to monitor specific precursor-to-product ion transitions for both Imidacloprid and this compound.

-

Caption: General workflow for QuEChERS-based sample preparation.

Conclusion

This compound serves as an indispensable tool for the accurate quantification of Imidacloprid in complex sample matrices. Its identical chemical behavior to the parent compound, coupled with its distinct mass, allows for reliable correction of matrix effects and variations in instrument response during analysis. The provided technical information and experimental protocol offer a comprehensive resource for researchers and professionals engaged in the study and monitoring of neonicotinoid insecticides.

References

- 1. agilent.com [agilent.com]

- 2. amchro.com [amchro.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. unitedchem.com [unitedchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Imidacloprid, thiacloprid, and their imine derivatives up-regulate the alpha 4 beta 2 nicotinic acetylcholine receptor in M10 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Imidacloprid - Wikipedia [en.wikipedia.org]

- 9. Imidacloprid Technical Fact Sheet [npic.orst.edu]

- 10. How Does Imidacloprid Work [laikebiotech.com]

- 11. emergentresearch.org [emergentresearch.org]

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Imidacloprid-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Imidacloprid-d4, a crucial internal standard for the quantitative analysis of the widely used neonicotinoid insecticide, Imidacloprid. This document details the synthetic pathways, experimental protocols, and analytical data relevant to the preparation of this deuterated analog.

Introduction

Imidacloprid is a systemic insecticide that targets the central nervous system of insects. Its widespread use necessitates accurate monitoring in environmental and biological samples. Isotope-labeled internal standards, such as this compound, are essential for precise quantification by mass spectrometry-based methods, as they compensate for matrix effects and variations in sample preparation and instrument response. This compound is specifically deuterated on the imidazolidine ring, providing a distinct mass shift for reliable detection.

This guide outlines a robust synthetic route to this compound, commencing with commercially available deuterated starting materials and proceeding through key intermediates. Detailed experimental procedures, quantitative data, and workflow visualizations are provided to enable researchers to understand and potentially replicate the synthesis.

Synthetic Pathway

The synthesis of this compound follows a convergent strategy, mirroring the established routes for unlabeled Imidacloprid. The key steps involve the synthesis of two crucial precursors: 2-chloro-5-(chloromethyl)pyridine (CCMP) and the deuterated intermediate, N-nitro-imidazolidin-2,2,3,3-d4-imine (NII-d4). These intermediates are then coupled to yield the final product.

Synthesis of 2-chloro-5-(chloromethyl)pyridine (CCMP)

The synthesis of the non-labeled precursor, 2-chloro-5-(chloromethyl)pyridine, is a well-established process. One common method involves the chlorination of 2-chloro-5-methylpyridine.

Synthesis of N-nitro-imidazolidin-2,2,3,3-d4-imine (NII-d4)

The introduction of the deuterium labels occurs at this stage, starting from commercially available ethylenediamine-d4. The synthesis is a two-step process involving the formation of an ethylenediamine-d4 salt, followed by cyclization with nitroguanidine.

Final Condensation to this compound

The final step is the condensation of 2-chloro-5-(chloromethyl)pyridine (CCMP) with the deuterated intermediate N-nitro-imidazolidin-2,2,3,3-d4-imine (NII-d4) to yield this compound.

A schematic representation of the overall synthetic pathway is provided below.

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of the key intermediates and the final product.

Synthesis of N-nitro-imidazolidin-2,2,3,3-d4-imine (NII-d4)

This protocol is adapted from a known procedure for the synthesis of unlabeled N-nitro-imidazolidin-2-imine.

Materials:

-

Ethylenediamine-d4 (commercially available)

-

Concentrated Sulfuric Acid

-

Nitroguanidine

-

30% Sodium Hydroxide solution

-

Water

Procedure:

-

In a reaction vessel, dissolve ethylenediamine-d4 in water.

-

Cool the solution in an ice bath and slowly add concentrated sulfuric acid dropwise to adjust the pH to approximately 9.

-

To this solution of ethylenediamine-d4 sulfate, add nitroguanidine.

-

Stir the mixture and heat to 60-65 °C for 4-6 hours. During the reaction, maintain the pH between 8 and 12 by the controlled addition of a 30% sodium hydroxide solution.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the collected solid with cold water and dry under vacuum to yield N-nitro-imidazolidin-2,2,3,3-d4-imine.

Synthesis of this compound

This protocol describes the final condensation step.

Materials:

-

N-nitro-imidazolidin-2,2,3,3-d4-imine (NII-d4) (from step 3.1)

-

2-chloro-5-(chloromethyl)pyridine (CCMP)

-

Potassium Carbonate

-

Acetonitrile (anhydrous)

Procedure:

-

To a round-bottom flask, add N-nitro-imidazolidin-2,2,3,3-d4-imine, potassium carbonate, and anhydrous acetonitrile.

-

Stir the suspension at room temperature.

-

Add a solution of 2-chloro-5-(chloromethyl)pyridine in anhydrous acetonitrile dropwise to the suspension.

-

Heat the reaction mixture to reflux (approximately 82 °C) and maintain for several hours, monitoring the reaction progress by thin-layer chromatography.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the solid inorganic salts and wash the filter cake with acetonitrile.

-

Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.

Table 1: Physicochemical Properties of Imidacloprid and its Deuterated Analog

| Property | Imidacloprid | This compound | Reference(s) |

| Molecular Formula | C₉H₁₀ClN₅O₂ | C₉H₆D₄ClN₅O₂ | |

| Molecular Weight | 255.66 g/mol | 259.69 g/mol | |

| Monoisotopic Mass | 255.0523 Da | 259.0774 Da | |

| Appearance | White to off-white solid | White to off-white solid |

Table 2: Summary of a Typical Synthesis of N-nitro-imidazolidin-2-imine (Unlabeled)

| Parameter | Value | Reference(s) |

| Starting Materials | Ethylenediamine, Nitroguanidine, Sulfuric Acid | |

| Solvent | Water | |

| Reaction Temperature | 60-65 °C | |

| Reaction Time | 4-6 hours | |

| Yield | >80% | |

| Melting Point | 232-234 °C | |

| Purity | >99% |

Note: Data for the deuterated synthesis (NII-d4) is expected to be comparable.

Table 3: Analytical Data for Commercial this compound

| Analytical Technique | Observed Data | Reference(s) |

| ¹H NMR (DMSO-d₆) | Aromatic protons (7.5–8.5 ppm), -CH₂- (4.5 ppm), -NH- (9.0 ppm). The signals for the imidazolidine ring protons at ~3.5-4.5 ppm in the unlabeled compound are absent. | |

| Mass Spectrometry | [M+H]⁺ at m/z 260.08 | |

| Isotopic Purity | ≥98% |

Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental procedures.

Caption: Workflow for the synthesis of NII-d4.

Caption: Workflow for the synthesis of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and isotopic labeling of this compound. By utilizing commercially available deuterated starting materials and following established synthetic methodologies, researchers can produce this valuable internal standard. The provided protocols, data summaries, and workflow diagrams offer a comprehensive resource for professionals in the fields of analytical chemistry, drug metabolism, and environmental science. The successful synthesis of this compound is critical for the accurate and reliable quantification of Imidacloprid residues, contributing to food safety and environmental monitoring

Commercial Suppliers and Analytical Applications of Imidacloprid-d4

An In-depth Technical Guide for Researchers and Scientists

This technical guide provides a comprehensive overview of commercial sources for the Imidacloprid-d4 analytical standard and detailed methodologies for its use in quantitative analysis. This compound serves as an essential internal standard for the accurate determination of Imidacloprid, a widely used neonicotinoid insecticide, in various matrices. Its use in isotope dilution mass spectrometry minimizes matrix effects and compensates for variations in sample preparation and instrument response, leading to highly accurate and precise results.

Commercial Availability of this compound Analytical Standard

A range of chemical suppliers offer this compound analytical standards, typically as a neat solid or in solution. The choice of supplier and product format will depend on the specific requirements of the analytical laboratory, including desired concentration, solvent, and required certifications. Below is a summary of offerings from prominent suppliers.

| Supplier | Product Description | CAS Number | Format | Purity/Isotopic Enrichment |

| Sigma-Aldrich (Merck) | This compound, PESTANAL®, analytical standard | 1015855-75-0 | Neat | Analytical standard grade |

| Cayman Chemical | This compound | 1015855-75-0 | 1 mg, 5 mg, 10 mg solid | ≥98% |

| Cambridge Isotope Laboratories, Inc. | Imidacloprid (4,4,5,5-D₄, 98%) 100 µg/mL in methanol | 1015855-75-0 | Solution | 98% Chemical Purity |

| MedchemExpress | This compound | 1015855-75-0 | Solid | 99.89% |

| LGC Standards | This compound | 1015855-75-0 | Neat | High purity |

Experimental Protocol: Quantification of Imidacloprid in Honey using this compound Internal Standard by LC-MS/MS

This section details a representative experimental protocol for the analysis of Imidacloprid in a complex food matrix, honey, utilizing this compound as an internal standard. This method is adapted from established procedures for neonicotinoid analysis in food samples.[1]

1. Materials and Reagents

-

Imidacloprid analytical standard

-

This compound analytical standard

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Magnesium sulfate (anhydrous)

-

Sodium chloride

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

2. Preparation of Standard Solutions

-

Imidacloprid Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Imidacloprid in 10 mL of acetonitrile.

-

This compound Internal Standard (IS) Stock Solution (1 µg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 L of acetonitrile.

-

Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the Imidacloprid stock solution with a mixture of acetonitrile and water to match the final mobile phase composition. Spike each calibration standard with the this compound IS solution to a final concentration of 5 ng/mL.

3. Sample Preparation (QuEChERS Method)

-

Weigh 5 g of homogenized honey into a 50 mL centrifuge tube.

-

Add 10 mL of water and vortex for 1 minute to dissolve the honey.

-

Spike the sample with 50 µL of the 1 µg/mL this compound internal standard solution.

-

Add 10 mL of acetonitrile and vortex for 1 minute.

-

Add a QuEChERS salt packet containing 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

-

Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

-

Transfer a 1 mL aliquot of the upper acetonitrile layer to a microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18 for dispersive solid-phase extraction (dSPE) cleanup.

-

Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

Gradient: A suitable gradient to separate Imidacloprid from matrix interferences. For example: 0-1 min, 10% B; 1-5 min, 10-90% B; 5-6 min, 90% B; 6-6.1 min, 90-10% B; 6.1-8 min, 10% B.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ESI

-

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |

| Imidacloprid | 256.1 | 209.1 | 175.1 | 15 |

| This compound | 260.1 | 213.1 | 175.1 | 15 |

5. Data Analysis

-

Create a calibration curve by plotting the ratio of the peak area of Imidacloprid to the peak area of this compound against the concentration of the calibration standards.

-

Quantify the concentration of Imidacloprid in the honey samples by interpolating the peak area ratio from the calibration curve.

Workflow for Imidacloprid Analysis

The following diagram illustrates the typical workflow for the quantitative analysis of Imidacloprid in a given sample matrix using an internal standard.

Caption: Experimental workflow for the quantitative analysis of Imidacloprid using an internal standard.

This guide provides researchers, scientists, and drug development professionals with the necessary information to source this compound and implement a robust analytical method for the quantification of Imidacloprid. The use of an isotopically labeled internal standard is crucial for achieving the high levels of accuracy and precision required in regulatory monitoring and research applications.

References

Imidacloprid-d4: A Technical Guide for Researchers

CAS Number: 1015855-75-0

This technical guide provides an in-depth overview of Imidacloprid-d4, a deuterated isotopologue of the widely used neonicotinoid insecticide, Imidacloprid. This guide is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize this compound as an internal standard for quantitative analysis.

Physicochemical Properties

| Property | Value |

| CAS Number | 1015855-75-0 |

| Molecular Formula | C₉D₄H₆ClN₅O₂ |

| Molecular Weight | 259.69 g/mol |

| Synonyms | Imidazolidin-4,4,5,5-d4 |

Synthesis Overview

A common synthetic route for Imidacloprid involves the reaction of 2-chloro-5-chloromethylpyridine with N-nitro-imidazolidin-2-ylideneamine. To produce this compound, a deuterated version of the imidazolidine precursor would be required. This could potentially be achieved through methods such as acid- or base-catalyzed hydrogen-deuterium exchange on the imidazolidine ring or by using deuterated starting materials in the synthesis of the ring itself.

Mechanism of Action of Imidacloprid

Imidacloprid acts as a selective agonist of the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[1] It binds to these receptors, mimicking the action of the neurotransmitter acetylcholine. However, unlike acetylcholine, which is rapidly broken down by the enzyme acetylcholinesterase, Imidacloprid is not easily degraded. This leads to a persistent stimulation of the nAChRs, causing a blockage of the neuronal pathway. The continuous firing of the nerve cells results in paralysis and ultimately the death of the insect. The binding affinity of Imidacloprid to insect nAChRs is significantly higher than to mammalian nAChRs, which accounts for its selective toxicity.

Analytical Applications

This compound is primarily used as an internal standard in analytical methods for the quantification of Imidacloprid in various matrices.[2] The use of a deuterated internal standard is the gold standard in mass spectrometry-based quantification as it closely mimics the chemical and physical properties of the analyte, correcting for variations in sample preparation, chromatography, and ionization.

Quantitative Data from Analytical Methods

The following tables summarize the performance of various analytical methods using this compound as an internal standard.

Table 1: LC-MS/MS Methods for Imidacloprid Quantification

| Matrix | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |

| Crayfish Tissues | 80.6 - 112.7 | 0.02 - 0.5 (µg/L) | 0.05 - 2.0 (µg/L) | [3] |

| Paddy Water | 100 ± 2 | 0.3 (µg/L) | - | [4] |

| Paddy Soil | 90 ± 2 | 0.5 | - | [4] |

| Plants and Pollens | - | 0.1 | 1 | [5] |

| Fruit Juice | 70 - 120 | - | 0.1 - 10 (ng/mL) | [6] |

Table 2: GC-MS Methods for Imidacloprid Quantification

| Matrix | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |

| Water | 100 | 0.16 (µg/L) | - | [7] |

| Soil | 100 | 1 | - | [7] |

| Water | 92 | 20 (mg/L) | 75 (mg/L) | [8] |

| Vegetable Juice | 70 - 120 | - | 5 - 50 (ng/mL) | [6] |

Experimental Protocols

Sample Preparation for LC-MS/MS Analysis of Imidacloprid in Crayfish Tissues

This protocol is adapted from a study by Xu et al. (2021).[3]

-

Homogenization: Homogenize 2 g of crayfish tissue (muscle, hepatopancreas, etc.) with 10 mL of acetonitrile containing 0.1% acetic acid.

-

Extraction: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride. Vortex for 1 min and centrifuge at 4000 rpm for 5 min.

-

Internal Standard Spiking: Transfer the supernatant to a new tube and add a known concentration of this compound solution.

-

Cleanup: Add 150 mg of anhydrous magnesium sulfate and 50 mg of graphitized carbon black (GCB). Vortex for 1 min and centrifuge at 10000 rpm for 5 min.

-

Final Preparation: Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumental Conditions for Imidacloprid Analysis

The following is a general set of parameters that can be optimized for specific instruments and matrices.

-

LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

MS Detection: Electrospray ionization (ESI) in positive ion mode.

-

MRM Transitions:

-

Imidacloprid: Precursor ion m/z 256.1 -> Product ions m/z 209.1, 175.1

-

This compound: Precursor ion m/z 260.1 -> Product ions m/z 213.1, 179.1

-

Workflow for Analytical Quantification

References

- 1. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A QuEChERS-HPLC-MS/MS Method with Matrix Matching Calibration Strategy for Determination of Imidacloprid and Its Metabolites in Procambarus clarkii (Crayfish) Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. web.tuat.ac.jp [web.tuat.ac.jp]

- 5. researchgate.net [researchgate.net]

- 6. hpst.cz [hpst.cz]

- 7. ba333.free.fr [ba333.free.fr]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Imidacloprid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of deuterated Imidacloprid, a critical analytical standard in pharmaceutical and agrochemical research. For comparative purposes, data for both standard (protiated) Imidacloprid and its deuterated analogue, Imidacloprid-d4, are presented. This document also outlines detailed experimental protocols for key analytical procedures and visualizes complex biological and experimental workflows.

Introduction

Imidacloprid is a systemic insecticide belonging to the neonicotinoid class, which targets the central nervous system of insects.[1][2] Its deuterated form, typically this compound, serves as an indispensable internal standard for quantitative analysis in complex matrices by techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). The substitution of hydrogen with deuterium atoms provides a distinct mass-to-charge ratio, enabling precise quantification while maintaining nearly identical chemical behavior to the parent compound.

Physical and Chemical Properties

General Properties

| Property | Imidacloprid | Deuterated Imidacloprid (this compound) |

| IUPAC Name | N-{1-[(6-Chloro-3-pyridyl)methyl]-4,5-dihydroimidazol-2-yl}nitramide | N-[1-[(6-chloro-3-pyridinyl)methyl]-4,4,5,5-tetradeuterioimidazol-2-yl]nitramide[3] |

| CAS Number | 138261-41-3[2] | 1015855-75-0[3] |

| Chemical Formula | C₉H₁₀ClN₅O₂[2] | C₉H₆D₄ClN₅O₂[4] |

| Appearance | Colorless crystals[1][2] | Assumed to be colorless crystals |

Quantitative Physicochemical Data

| Property | Imidacloprid | Deuterated Imidacloprid (this compound) |

| Molar Mass ( g/mol ) | 255.66[5][6] | 259.69[4][7] |

| Melting Point (°C) | 136.4 - 144[2][8] | Not experimentally determined, but expected to be very similar to Imidacloprid. |

| Boiling Point (°C) | Decomposes before boiling | Decomposes before boiling |

| Water Solubility (g/L at 20°C) | 0.51 - 0.61[1][2][6] | Not experimentally determined, but expected to be very similar to Imidacloprid. |

| Solubility in Organic Solvents (at 20°C) | Dichloromethane: 67 g/L, Isopropanol: 23 g/L, Toluene: 0.69 g/L[6] | Not experimentally determined, but expected to be very similar to Imidacloprid. |

| Vapor Pressure (mmHg at 20°C) | 3 x 10⁻¹²[1] | Not experimentally determined, but expected to be very similar to Imidacloprid. |

| Octanol-Water Partition Coefficient (Kow) | 0.57 at 21°C[1] | Not experimentally determined, but expected to be very similar to Imidacloprid. |

Experimental Protocols

This section details the methodologies for determining key physical and chemical properties and for the analysis of Imidacloprid.

Determination of Melting Point

The melting point of an organic compound can be determined using a capillary melting point apparatus.

Protocol:

-

Sample Preparation: A small amount of the crystalline compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated detection system.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting point range.[9][10] A sharp melting range (0.5-1°C) is indicative of a pure compound.[9]

Determination of Aqueous Solubility

The shake-flask method is a common technique for determining the solubility of a substance in water.

Protocol:

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of distilled water in a flask.

-

Equilibration: The flask is sealed and agitated (e.g., using a shaker bath) at a constant temperature (e.g., 20°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear supernatant is carefully removed and the concentration of the dissolved compound is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[11]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard method for the quantification of Imidacloprid and its deuterated analogue.

Protocol:

-

Standard and Sample Preparation: Standard solutions of Imidacloprid and this compound are prepared in a suitable solvent (e.g., acetonitrile). The sample containing the analyte is extracted and diluted as necessary. For quantitative analysis, a known amount of this compound is added to the sample as an internal standard.

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A mixture of acetonitrile and water is common, often in an isocratic elution.[12][13]

-

Flow Rate: A typical flow rate is around 1 mL/min.

-

Injection Volume: A small volume (e.g., 10-20 µL) of the sample is injected.

-

Detection: UV detection at a wavelength of approximately 270 nm is suitable for Imidacloprid.[12][13]

-

-

Data Analysis: The retention time of the analyte is used for identification, and the peak area is used for quantification by comparing it to a calibration curve generated from the standard solutions. When using an internal standard, the ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration.

Signaling Pathway and Experimental Workflow Visualizations

Mode of Action: Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway

Imidacloprid acts as an agonist on the postsynaptic nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[1][2] This binding leads to a blockage of the nicotinergic neuronal pathway, preventing the transmission of nerve impulses by acetylcholine.[2] The persistent activation of these receptors results in paralysis and ultimately the death of the insect.[2][14]

Experimental Workflow: Quantification of Imidacloprid using HPLC with an Internal Standard

This workflow illustrates the key steps involved in the quantitative analysis of Imidacloprid in a sample matrix, utilizing deuterated Imidacloprid as an internal standard.

Conclusion

Deuterated Imidacloprid is an essential tool for the accurate and precise quantification of its non-deuterated counterpart in various scientific disciplines. While its core physical and chemical properties are largely analogous to standard Imidacloprid, its distinct molecular weight is the key feature leveraged in modern analytical techniques. The experimental protocols and visualized workflows provided in this guide offer a foundational understanding for researchers and professionals working with this important compound.

References

- 1. Imidacloprid Technical Fact Sheet [npic.orst.edu]

- 2. Imidacloprid - Wikipedia [en.wikipedia.org]

- 3. This compound | C9H10ClN5O2 | CID 16212231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Imidacloprid (4,4,5,5-Dâ, 98%) 100 µg/mL in methanol- Cambridge Isotope Laboratories, DLM-8512-1.2 [isotope.com]

- 5. plantarchives.org [plantarchives.org]

- 6. Imidacloprid | C9H10ClN5O2 | CID 86287518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Imidacloprid (Ref: BAY NTN 33893) [sitem.herts.ac.uk]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. Determination of the insecticide imidacloprid in water and soil using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

- 14. How Does Imidacloprid Work [laikebiotech.com]

An In-depth Technical Guide to the Safety and Handling of Imidacloprid-d4

This guide provides comprehensive safety information, handling precautions, and technical data for Imidacloprid-d4, intended for researchers, scientists, and drug development professionals. This compound is the deuterated form of Imidacloprid, a widely used neonicotinoid insecticide. It is primarily utilized as an internal standard for the quantification of Imidacloprid in analytical testing, such as by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Safety and Handling Precautions

Proper handling and storage of this compound are crucial to ensure personnel safety and maintain the integrity of the compound.

1.1 GHS Hazard Classification Imidacloprid is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1]

-

Pictogram: Warning[2]

-

Hazard Statements:

-

Precautionary Statements:

-

P261/P264: Avoid breathing dust/vapor and wash skin thoroughly after handling.[3][4]

-

P270: Do not eat, drink or smoke when using this product.[1][4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth.[1]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

P405: Store locked up.[1]

-

P501: Dispose of contents/container to an approved waste disposal plant.[1][4]

-

1.2 Personal Protective Equipment (PPE) A comprehensive PPE setup is essential to minimize exposure during handling.

-

Eye Protection: Wear chemical safety goggles or a face shield.[5][6]

-

Skin Protection: Use a lab coat or overalls and chemical-resistant gloves (e.g., Nitrile rubber or PVC).[5][7] Pant legs should be worn outside of boots to prevent chemicals from entering.[6]

-

Respiratory Protection: In case of high dust levels or aerosol generation, use a particle filter respirator (e.g., EN143 with P-SL filter).[5] For more hazardous operations, a full-face respirator may be necessary.[8]

-

General Hygiene: Do not eat, drink, or smoke in handling areas.[5] Wash hands thoroughly after handling and before breaks.[9] Contaminated clothing should be removed immediately and laundered separately before reuse.[6][10]

1.3 Storage and Spills

-

Storage: Store in a tightly closed original container in a cool, dry, and well-ventilated place.[1][11] Keep it locked up and away from food, feed, and children.[11] The product may be moisture-sensitive and should be stored under an inert gas.[1]

-

Spills: In case of a spill, evacuate the area and prevent the material from entering drains, sewers, or waterways.[1][11] Wear appropriate PPE.[9] Carefully sweep up or vacuum the spilled material and place it in a suitable container for disposal.[11][12] Clean the affected area thoroughly with soap and water.[11]

1.4 First Aid Measures

-

If Swallowed: Rinse mouth and drink one or two glasses of water. Seek immediate medical attention. Do not induce vomiting unless directed by a medical professional.[1]

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[13]

-

If on Skin: Remove contaminated clothing immediately. Rinse the skin with plenty of soap and water for 15-20 minutes.[10]

-

If in Eyes: Hold the eye open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing.[10]

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data for this compound and its non-deuterated parent compound, Imidacloprid.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | N-[1-[(6-chloro-3-pyridinyl)methyl]-4,4,5,5-tetradeuterioimidazol-2-yl]nitramide | [2] |

| CAS Number | 1015855-75-0 | [2][14] |

| Molecular Formula | C₉H₆D₄ClN₅O₂ | [14][15] |

| Molecular Weight | 259.7 g/mol | [2][14] |

| Solubility | DMSO: slightly soluble, Methanol: slightly soluble | [14] |

| Water Solubility (Imidacloprid) | 0.61 g/L (at 20 °C) | [16] |

| Octanol-Water Partition Coefficient (Kow) (Imidacloprid) | 0.57 (at 21 °C) | [16] |

| Vapor Pressure (Imidacloprid) | 3 x 10⁻¹² mmHg (at 20 °C) |[16] |

Table 2: Acute Toxicity Data for Imidacloprid

| Test | Species | Route | Value | Classification | Reference |

|---|---|---|---|---|---|

| LD₅₀ | Rat | Oral | 450 mg/kg | Moderately Toxic | [16] |

| LD₅₀ | Mouse | Oral | 130-170 mg/kg | Moderately Toxic | [16] |

| LD₅₀ | Rabbit | Dermal | >5,050 mg/kg | Low Toxicity | [11] |

| LD₅₀ | Rat | Dermal | >5,000 mg/kg | Low Toxicity | [16] |

| LC₅₀ (4h) | Rat | Inhalation (dust) | >5,323 mg/m³ | Slightly Toxic | [16][17] |

| LC₅₀ (4h) | Rat | Inhalation (aerosol) | >69 mg/m³ | Highly Toxic | [16][17] |

| Skin Irritation | Rabbit | Dermal | Non-irritant | - | [11][16] |

| Eye Irritation | Rabbit | Ocular | Non-irritant | - | [11][16] |

| Sensitization | Guinea Pig | Dermal | Not a sensitizer | - |[11] |

Table 3: Chronic Toxicity and Other Endpoints for Imidacloprid

| Study Type | Species | Key Finding | NOAEL/NOEL | Reference |

|---|---|---|---|---|

| Chronic Toxicity (2-year feeding) | Rat | Increased thyroid lesions, decreased body weight gain. | 5.7 mg/kg/day (males), 7.6 mg/kg/day (females) | [17] |

| Reproductive Toxicity (2-generation) | Rat | Not a primary reproductive toxicant; offspring had reduced body weights at high doses. | 8 mg/kg/day | [9][17] |

| Developmental Toxicity | Rat & Rabbit | No evidence of teratogenic potential; developmental effects only at maternally toxic high doses. | 30 mg/kg/day (rat), 24 mg/kg/day (rabbit) | [9][17] |

| Carcinogenicity | Rat & Mouse | Not considered carcinogenic. Categorized as "Group E" (evidence of non-carcinogenicity for humans) by EPA. | - | [11][17] |

| Neurotoxicity | Rat | Slight neurobehavioral effects at the highest doses tested in acute and subchronic studies. No morphological changes in neural tissues. | - | [11] |

| Mutagenicity | Multiple assays | Not considered genotoxic or mutagenic. | - |[11] |

Table 4: Ecotoxicity Data for Imidacloprid

| Organism | Test | Value | Classification | Reference |

|---|---|---|---|---|

| Rainbow Trout | LC₅₀ (96 h) | 214.4 mg/L | Non-toxic to fish | [11][18] |

| Daphnia magna | EC₅₀ (48 h) | >336.92 mg/L | - | [11] |

| Aquatic Invertebrates | Chronic NOAEC | 0.001 ppm (Chironomus midge) | Highly Toxic | [19] |

| Bobwhite Quail | Acute LD₅₀ | 152 mg/kg | Moderately to Highly Toxic |[19] |

Experimental Protocols

Detailed methodologies for key toxicological studies are summarized below. These protocols are based on standard OECD guidelines and Good Laboratory Practice (GLP).

3.1 Acute Oral Toxicity Study (Based on OECD Guideline 423)

-

Objective: To determine the acute oral toxicity (LD₅₀) of a substance.

-

Test System: Typically Wistar rats, divided into control and treatment groups.[10][15]

-

Methodology:

-

Animals are acclimatized for at least two weeks before the experiment.[15]

-

The test substance (Imidacloprid) is administered as a single oral dose via gavage. Doses are selected based on preliminary range-finding studies. For Imidacloprid, doses of 150 mg/kg and 300 mg/kg have been used.[10]

-

A control group receives the vehicle only (e.g., corn oil).[10][15]

-

Animals are observed for signs of toxicity and mortality for at least 14 days. Observations include changes in behavior, motor activity, and physiological responses.[10]

-

Body weights are recorded at the beginning and end of the study.

-

At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

-

3.2 Subacute Dermal Toxicity Study (21-Day)

-

Objective: To evaluate the potential toxicity from repeated dermal exposure.

-

Test System: New Zealand White rabbits, with groups of both males and females.[5][13]

-

Methodology:

-

The dorsal skin of the rabbits is shorn approximately 24 hours before the first application.

-

Imidacloprid, often prepared as a paste, is applied to the shorn skin at a specified dose (e.g., 1000 mg/kg/day).[5] The application site is covered with a porous patch.[13]

-

The exposure duration is typically 6 hours per day, 5 days a week, for 3 weeks (15 applications).

-

Animals are observed daily for signs of skin irritation (erythema, edema) and systemic toxicity.

-

Body weights are recorded weekly.

-

Blood and urine samples are collected for hematological and biochemical analysis before the study and at termination.

-

At the end of the study, animals are euthanized, and a full necropsy is performed.

-

3.3 Two-Generation Reproductive Toxicity Study

-

Objective: To assess the effects of the substance on reproductive performance and offspring development over two generations.

-

Test System: Wistar rats.

-

Methodology:

-

The F0 generation (parental) rats are administered Imidacloprid in their diet at various concentrations (e.g., 100, 250, or 700 ppm) for a pre-mating period (e.g., 87 days).[3]

-

Animals are then mated to produce the F1 generation.

-

F0 females continue to receive the treated diet through gestation and lactation.

-

The F1 offspring are selected at weaning to become the parents of the F2 generation and are administered the same treated diet.

-

Endpoints evaluated include parental body weight, food consumption, mating performance, fertility, gestation length, and litter size.

-

Offspring are evaluated for viability, body weight, sex ratio, and any developmental abnormalities.

-

At the end of the study, a complete histopathological examination of reproductive organs and other tissues is conducted on animals from both generations.

-

Visualizations: Workflows and Signaling Pathways

4.1 Experimental Workflow: Acute Oral Toxicity Study

Caption: Workflow for a typical acute oral toxicity study.

4.2 Signaling Pathway: Imidacloprid Interaction with nAChR

Imidacloprid functions as an agonist at the nicotinic acetylcholine receptor (nAChR) in insects, leading to overstimulation of the nervous system.[16] It mimics acetylcholine but is not easily broken down by acetylcholinesterase, resulting in persistent receptor activation, paralysis, and death.

Caption: Imidacloprid's agonistic action on the insect nAChR.

4.3 Metabolic Pathway of Imidacloprid in Mammals

In mammals, Imidacloprid is metabolized primarily in the liver through two main pathways before being excreted.[3]

References

- 1. Mode of Action of Neonicotinoid Insecticides Imidacloprid and Thiacloprid to the Cockroach Pameα7 Nicotinic Acetylcholine Receptor [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Imidacloprid Technical Fact Sheet [npic.orst.edu]

- 4. researchgate.net [researchgate.net]

- 5. IMIDACLOPRID (JMPR 2001) [inchem.org]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. Role of loop D of the α7 nicotinic acetylcholine receptor in its interaction with the insecticide imidacloprid and related neonicotinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. informaticsjournals.co.in [informaticsjournals.co.in]

- 9. researchgate.net [researchgate.net]

- 10. journals.biologists.com [journals.biologists.com]

- 11. pesticidereform.org [pesticidereform.org]

- 12. researchgate.net [researchgate.net]

- 13. jmaterenvironsci.com [jmaterenvironsci.com]

- 14. Imidacloprid acts as an antagonist on insect nicotinic acetylcholine receptor containing the Y151M mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. EXTOXNET PIP - IMIDACLOPRID [extoxnet.orst.edu]

- 16. cdpr.ca.gov [cdpr.ca.gov]

- 17. researchgate.net [researchgate.net]

- 18. chemview.epa.gov [chemview.epa.gov]

- 19. A Three Generation Study with Effect of Imidacloprid in Rats: Biochemical and Histopathological Investigation - PMC [pmc.ncbi.nlm.nih.gov]

solubility of Imidacloprid-d4 in organic solvents

An In-Depth Technical Guide to the Solubility of Imidacloprid-d4 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is the deuterated form of Imidacloprid, a widely used neonicotinoid insecticide.[1] As a stable isotope-labeled internal standard, it is crucial for the accurate quantification of Imidacloprid in various matrices using mass spectrometry-based methods like GC-MS or LC-MS.[2] Understanding the solubility of this compound in different organic solvents is fundamental for preparing stock solutions, calibration standards, and for its effective use in analytical and research applications. This guide provides a comprehensive overview of the available solubility data and outlines a general experimental protocol for its determination.

Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in peer-reviewed literature. However, qualitative data exists, and commercial suppliers provide solutions in specific solvents. It is a common and reasonable assumption in analytical chemistry that the deuteration of a molecule has a negligible effect on its physical properties, including solubility. Therefore, the solubility of this compound is expected to be very similar to that of its non-deuterated counterpart, Imidacloprid.

Qualitative Solubility of this compound

The following table summarizes the available qualitative solubility information for this compound.

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [2] |

| Methanol | Slightly Soluble | [2] |

| Acetone | Soluble (Commercially available as a 100 µg/ml solution) | [3] |

Quantitative Solubility of Imidacloprid (Non-Deuterated)

The following table presents the quantitative solubility data for non-deuterated Imidacloprid in water and various organic solvents at 20°C. This data serves as a strong proxy for the solubility of this compound.

| Solvent | Solubility (g/L) at 20°C | Reference |

| Water (pH 7) | 0.61 | [4][5][6] |

| Dichloromethane | 67.0 | [5] |

| Toluene | 0.69 | [5] |

| n-Hexane | 0.10 | [5] |

One study systematically measured the solubility of Imidacloprid in several solvents at temperatures ranging from 293.15 K to 353.15 K.[7][8] The results indicated that solubility in these organic solvents increased with temperature.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a compound like this compound in an organic solvent, based on the "shake-flask" method, which is a common technique.[9]

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

High-purity organic solvent of choice

-

Analytical balance

-

Glass vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS)

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The amount should be more than what is expected to dissolve.

-

Add a known volume of the organic solvent to the vial.

-

Cap the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed at the same temperature to let the undissolved solid settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a moderate speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a syringe filter to remove any remaining microscopic particles.

-

Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the calibration range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted solution using a calibrated HPLC method to determine the concentration of this compound.

-

Prepare a series of standard solutions of known concentrations to generate a calibration curve.

-

Calculate the original concentration in the saturated solution by applying the dilution factor.

-

-

Confirmation:

-

Repeat the experiment to ensure the results are reproducible.

-

To confirm equilibrium was reached, a second run can be performed with a longer agitation time. If the results are consistent, equilibrium was likely achieved.

-

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental protocol for determining solubility and a conceptual representation of Imidacloprid's mode of action.

Caption: Workflow for Solubility Determination.

Caption: Imidacloprid's Mode of Action Pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. hpc-standards.com [hpc-standards.com]

- 4. Imidacloprid Technical Fact Sheet [npic.orst.edu]

- 5. Imidacloprid (Ref: BAY NTN 33893) [sitem.herts.ac.uk]

- 6. fao.org [fao.org]

- 7. researchgate.net [researchgate.net]

- 8. scite.ai [scite.ai]

- 9. downloads.regulations.gov [downloads.regulations.gov]

The Pivotal Role of Imidacloprid-d4 in Charting the Environmental Journey of a Widely Used Neonicotinoid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Imidacloprid, a systemic neonicotinoid insecticide, has seen widespread global use in agriculture for crop protection. Its extensive application, however, has raised concerns about its environmental persistence and potential impact on non-target organisms. To accurately assess the environmental fate of imidacloprid—its degradation, transformation, and movement in ecosystems—researchers rely on precise and reliable analytical methods. A key component in achieving this accuracy is the use of isotope-labeled internal standards, with Imidacloprid-d4 emerging as an indispensable tool in environmental fate studies. This technical guide delves into the critical role of this compound, providing a comprehensive overview of its application in analytical methodologies for soil and water matrices.

The Significance of Isotope-Labeled Internal Standards

In the quantitative analysis of pesticide residues, particularly at trace levels in complex environmental matrices like soil and water, various factors can introduce inaccuracies. These include losses during sample preparation and extraction, as well as matrix effects during instrumental analysis, where co-extracted substances can suppress or enhance the analyte signal. This compound, a deuterated analog of imidacloprid, possesses nearly identical physicochemical properties to the parent compound. This allows it to mimic the behavior of imidacloprid throughout the entire analytical process. By introducing a known amount of this compound into a sample at the beginning of the workflow, it serves as an internal standard. Any losses or signal variations experienced by the native imidacloprid will be mirrored by this compound. The consistent ratio between the native analyte and its labeled standard enables accurate quantification, effectively compensating for analytical variability and matrix-induced discrepancies.

Data Presentation: Method Performance in Soil and Water Analysis

The use of this compound as an internal standard significantly enhances the reliability of analytical methods for determining imidacloprid concentrations in environmental samples. The following tables summarize key performance metrics from various studies, highlighting the efficacy of these methods in soil and water matrices.

Table 1: Performance of Analytical Methods for Imidacloprid in Soil

| Analytical Method | Internal Standard | Spiking Levels | Recovery (%) | RSD (%) | LOD | LOQ | Reference |

| LC-MS/MS | Not Specified | 0.05, 0.5, 5.0 mg/kg | 84.4 - 88.1 | 2.0 - 3.2 | - | 0.01 mg/kg | [1] |

| HPLC | Not Specified | 10, 25 µg/kg | 82 - 85 | 4 - 6 | - | 5 µg/kg | [2] |

| LC-MS/MS (QuEChERS) | Not Specified | - | >78 | <5.4 | - | - | [3] |

| LC-ESI-MS/MS | Not Specified | 5, 20, 40, 60 µg/kg | 90 ± 2 | - | - | 0.5 µg/kg | [4] |

Table 2: Performance of Analytical Methods for Imidacloprid in Water

| Analytical Method | Internal/Surrogate Standard | Spiking Levels | Recovery (%) | RSD (%) | LOD | LOQ | Reference |

| LC-MS/MS | This compound (Surrogate) | - | 70 - 120 | < 14 | - | - | [5] |

| LC-ESI-MS/MS | Not Specified | 5, 25, 50, 150 µg/L | 100 ± 2 | - | 0.3 µg/L | - | [4] |

| HPLC-DAD | Not Specified | - | 94 - 99 | < 5 | - | - | [6] |

| HPLC | Not Specified | - | - | - | 0.5 µg/L | - | [2] |

Experimental Protocols

Detailed methodologies are crucial for replicating and validating environmental fate studies. The following protocols outline the key steps for the analysis of imidacloprid in soil and water, incorporating the use of this compound as an internal standard.

Protocol 1: Analysis of Imidacloprid in Soil using QuEChERS and LC-MS/MS

This protocol is adapted from the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, a widely adopted sample preparation technique for pesticide residue analysis.

-

Sample Preparation:

-

Air-dry the soil sample and sieve it through a 2 mm mesh to ensure homogeneity.

-

Weigh 10 g of the prepared soil into a 50 mL centrifuge tube.

-

-

Internal Standard Spiking:

-

Add a precise volume of this compound standard solution in acetonitrile to the soil sample to achieve a final concentration relevant to the expected analyte levels (e.g., 10-50 ng/g).

-

-

Extraction:

-

Add 10 mL of acetonitrile to the centrifuge tube.

-

Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

-

Shake vigorously for 1 minute to ensure thorough mixing and extraction of the analytes.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 1 mL aliquot of the supernatant (acetonitrile extract) to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA).

-

Vortex for 30 seconds to facilitate the removal of matrix interferences.

-

Centrifuge at high speed for 2 minutes.

-

-

Analysis:

-

Take the final cleaned extract and dilute as necessary with the initial mobile phase for LC-MS/MS analysis.

-

Inject the sample into the LC-MS/MS system for quantification. The ratio of the peak area of imidacloprid to that of this compound is used for accurate concentration determination.

-

Protocol 2: Analysis of Imidacloprid in Water using Solid-Phase Extraction (SPE) and LC-MS/MS

This protocol is suitable for the analysis of imidacloprid in various water matrices, including surface water and groundwater.

-

Sample Preparation:

-

Filter the water sample through a 0.45 µm filter to remove suspended particles.

-

-

Internal Standard Spiking:

-

To a 100 mL aliquot of the filtered water sample, add a precise volume of this compound standard solution to achieve a known concentration (e.g., 50 ng/L).

-

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., Oasis HLB) with 5 mL of methanol followed by 5 mL of deionized water.

-

Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Wash the cartridge with 5 mL of deionized water to remove polar interferences.

-

Dry the cartridge under vacuum for 10-15 minutes.

-

Elute the retained analytes (imidacloprid and this compound) with 5 mL of a suitable solvent, such as acetonitrile or methanol.

-

-

Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small, precise volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

-

-

Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system. Quantification is based on the peak area ratio of imidacloprid to this compound.

-

Visualizing the Core Concepts

To further elucidate the role of this compound in environmental fate studies, the following diagrams, generated using the DOT language, illustrate key processes and relationships.

Caption: Environmental degradation pathways of imidacloprid.

Caption: Analytical workflow using this compound.

Caption: Logic of isotope dilution for accurate quantification.

References

- 1. researchgate.net [researchgate.net]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. weber.hu [weber.hu]

- 4. scidar.kg.ac.rs [scidar.kg.ac.rs]

- 5. Determination of the insecticide imidacloprid in water and soil using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Understanding the Mass Shift of Imidacloprid-d4 in Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practical applications of using Imidacloprid-d4 as an internal standard in the quantitative analysis of Imidacloprid by mass spectrometry. The core of this methodology lies in the predictable mass shift induced by isotopic labeling, which allows for accurate and precise quantification even in complex matrices.

Core Principles: Isotope Labeling and Mass Shift

In mass spectrometry, the analysis of molecules is based on their mass-to-charge ratio (m/z). Isotope labeling is a technique where atoms in a molecule are replaced with their heavier stable isotopes.[1] In the case of this compound, four hydrogen (H) atoms are replaced with deuterium (D), a stable isotope of hydrogen with one proton and one neutron. This substitution increases the mass of the molecule without significantly altering its chemical properties.

This deliberate mass increase, known as a "mass shift," allows the mass spectrometer to differentiate between the unlabeled analyte (Imidacloprid) and the labeled internal standard (this compound). Because the labeled standard behaves nearly identically to the analyte during sample preparation, chromatography, and ionization, it can be used to correct for variations and matrix effects, leading to more accurate quantification.

The mass shift for this compound is +4 Da compared to Imidacloprid. This is a direct result of replacing four hydrogen atoms (atomic mass ≈ 1 Da) with four deuterium atoms (atomic mass ≈ 2 Da).

Quantitative Data Summary

The key to utilizing this compound as an internal standard is the distinct m/z values for the precursor and product ions of both the analyte and the standard. These values are used to set up the mass spectrometer for selective detection.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Precursor Ion [M+H]⁺ (m/z) | Product Ions (m/z) |

| Imidacloprid | C₉H₁₀ClN₅O₂ | 255.66 | 256.0 | 209.0, 175.0[1][2] |

| This compound | C₉D₄H₆ClN₅O₂ | 259.69 | 260.0[3] | 213.0, 179.0[3] |

Experimental Protocol: LC-MS/MS Analysis of Imidacloprid using this compound

The following is a representative experimental protocol for the quantitative analysis of Imidacloprid in a sample matrix using this compound as an internal standard. This protocol is based on established methodologies for pesticide residue analysis.[3]

Sample Preparation (QuEChERS Method)

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a common sample preparation technique for pesticide analysis in food and environmental samples.

-

Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add a known amount of this compound internal standard solution.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

-

Shake vigorously for 1 minute.

-

Centrifuge at ≥3000 x g for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA).

-

Vortex for 30 seconds.

-

Centrifuge at high speed for 2 minutes.

-

The resulting supernatant is ready for LC-MS/MS analysis.

-

Liquid Chromatography (LC) Conditions

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).[3]

-

Mobile Phase A: Water with 0.1% formic acid.[3]

-

Mobile Phase B: Methanol with 0.1% formic acid.[3]

-

Gradient Elution: A typical gradient would start with a higher percentage of mobile phase A, ramping up to a higher percentage of mobile phase B to elute the analytes, and then re-equilibrating to the initial conditions.

-

Flow Rate: 0.3 mL/min.[3]

-

Injection Volume: 10 µL.[3]

-

Column Temperature: 35 °C.[3]

Mass Spectrometry (MS) Conditions

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[3]

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Collision Gas: Argon.[3]

-

Spray Voltage: 3500 V.[3]

-

Vaporizer Temperature: 250 °C.[3]

-

Ion Transfer Capillary Temperature: 300 °C.[3]

Visualizations

Logical Relationship of Mass Shift

Caption: Logical diagram illustrating the +4 mass shift from Imidacloprid to this compound due to deuterium labeling, as observed in mass spectrometry.

Experimental Workflow

Caption: A streamlined workflow for the quantitative analysis of Imidacloprid using this compound as an internal standard, from sample preparation to final result.

References

The Role of Imidacloprid-d4 in Advancing Neonicotinoid Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidacloprid, a first-generation neonicotinoid insecticide, has been extensively used in agriculture for its efficacy against a broad spectrum of sucking insects.[1] Its mode of action involves agonizing the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system, leading to paralysis and death.[2] In the pursuit of understanding its environmental fate, metabolism, and toxicological profile, the use of isotopically labeled internal standards has become indispensable for accurate quantification in complex matrices. This technical guide focuses on the application of Imidacloprid-d4, a deuterium-labeled analog of imidacloprid, in neonicotinoid research. Its near-identical physicochemical properties and chromatographic behavior to the parent compound make it an ideal internal standard for minimizing matrix effects and improving the accuracy and precision of analytical methods.[3]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application as an internal standard. While some properties are specific to the deuterated form, many can be inferred from its non-labeled counterpart, imidacloprid.

| Property | This compound | Imidacloprid |

| Chemical Formula | C₉H₆D₄ClN₅O₂ | C₉H₁₀ClN₅O₂ |

| Molecular Weight | 259.69 g/mol | 255.7 g/mol [4] |

| CAS Number | 1015855-75-0 | 138261-41-3[4] |

| Appearance | Colorless crystals[4] | Colorless crystals[4] |

| Water Solubility | - | 0.61 g/L (610 mg/L) at 20 °C[4] |

| Vapor Pressure | - | 3 x 10⁻¹² mmHg at 20 °C[4] |

| Octanol-Water Partition Coefficient (Kow) | - | 0.57 at 21 °C[4] |

| Soil Sorption Coefficient (Koc) | - | 156-960 (mean values 249-336)[4] |

| Purity | ≥98% (isotopic) | >95% (technical grade)[5] |

Synthesis of this compound

The synthesis of this compound generally follows the synthetic routes established for imidacloprid, with the introduction of deuterium atoms at specific positions. A common method involves the reaction of 2-chloro-5-(chloromethyl)pyridine with a deuterated version of 2-nitroiminoimidazolidine.[1]

Illustrative Synthetic Workflow:

Caption: General workflow for the synthesis of this compound.

Analytical Applications and Experimental Protocols

This compound is predominantly used as an internal standard in quantitative analytical methods, particularly those involving liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its application significantly improves the accuracy of determining imidacloprid residues in various complex matrices.

QuEChERS Sample Preparation for Honey Analysis

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis.[6] The following is a detailed protocol for the extraction of imidacloprid from honey using this compound as an internal standard.[7][8]

Experimental Protocol:

-

Sample Preparation: Weigh 10 g of a homogenized honey sample into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add a known volume of this compound standard solution to the sample.

-

Dissolution: Add 10 mL of deionized water and vortex until the honey is completely dissolved.

-